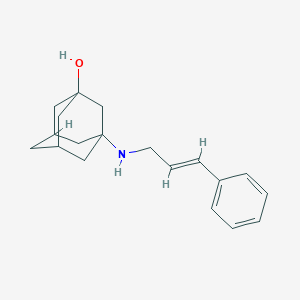![molecular formula C22H26ClFN2O2 B271960 N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271960.png)
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine, also known as AZD3783, is a novel compound that has been developed for potential therapeutic use in the treatment of various neurological disorders. It is a selective and potent inhibitor of the reuptake of both dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, motivation, and attention.
作用機序
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine works by inhibiting the reuptake of both dopamine and norepinephrine, which increases the availability of these neurotransmitters in the brain. This leads to an increase in the transmission of signals between neurons, which can improve cognitive function and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine has been shown to have a number of biochemical and physiological effects on the brain. It increases the levels of dopamine and norepinephrine in the prefrontal cortex, which is an area of the brain that is associated with executive function and working memory. It also increases the levels of dopamine in the striatum, which is an area of the brain that is involved in the regulation of motor function and reward.
実験室実験の利点と制限
One of the main advantages of using N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine in lab experiments is that it is a selective and potent inhibitor of the reuptake of both dopamine and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in various neurological disorders. However, one limitation of using N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine is that it is a relatively new compound and there is still much that is not known about its pharmacological properties and potential side effects.
将来の方向性
There are many potential future directions for research on N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine. One area of interest is the potential use of N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine in the treatment of ADHD. Another potential direction is the use of N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine in combination with other drugs for the treatment of depression and anxiety. Additionally, there is interest in exploring the potential use of N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion
In conclusion, N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine is a novel compound that has shown promise in the treatment of various neurological disorders. It works by inhibiting the reuptake of both dopamine and norepinephrine, which can improve cognitive function and reduce symptoms of depression and anxiety. While there is still much to learn about this compound, it has the potential to be a valuable tool in the development of new treatments for neurological disorders.
合成法
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine was synthesized using a multi-step process that involved the coupling of several key intermediates. The synthesis began with the preparation of the 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylamine intermediate, which was then coupled with the 1-azabicyclo[2.2.2]octan-3-one intermediate to form the final product.
科学的研究の応用
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia. In preclinical studies, N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine has been shown to improve cognitive function and reduce symptoms of depression and anxiety.
特性
製品名 |
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine |
|---|---|
分子式 |
C22H26ClFN2O2 |
分子量 |
404.9 g/mol |
IUPAC名 |
N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C22H26ClFN2O2/c1-27-22-11-15(12-25-20-13-26-9-7-16(20)8-10-26)5-6-21(22)28-14-17-18(23)3-2-4-19(17)24/h2-6,11,16,20,25H,7-10,12-14H2,1H3 |
InChIキー |
RTRSMTYIYSLLOY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2CN3CCC2CC3)OCC4=C(C=CC=C4Cl)F |
正規SMILES |
COC1=C(C=CC(=C1)CNC2CN3CCC2CC3)OCC4=C(C=CC=C4Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271890.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
![1-{3-[(2-Methoxybenzyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271895.png)
![1-{3-[(1-Naphthylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271896.png)
![1-{3-[(Thiophen-2-ylmethyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271897.png)
![1-{3-[(3,4-Dimethoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271898.png)